Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Overview
Description
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydroisoquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness: Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to the presence of the hydroxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and can be exploited in the design of novel therapeutic agents .
Properties
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11/h3-4,7,11,13-14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVSJYMKQPONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437211 | |
Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780004-18-4 | |
Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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